Adenosine-1'-d

Metabolomics LC-MS/MS Method Validation

Quantifying endogenous adenosine accurately in complex matrices like plasma is hindered by ion suppression and extraction variability. Adenosine-1'-d, with its specific +1 Da mass shift and near-identical chromatographic retention to the native analyte, is the definitive internal standard for robust LC-MS/MS method validation. - Perfect Co-elution: Compensates for matrix effects and sample preparation loss, ensuring high precision in stable isotope dilution assays. - Method Integrity: Eliminates the quantitative error introduced by unlabeled or non-analogous isotopologs, meeting stringent criteria for regulatory biomarker validation. - Assay QC Spike: Acts as a biologically inert marker to verify extraction efficiency and instrument performance without interfering with functional receptor assays.

Molecular Formula C₁₀H₁₂DN₅O₄
Molecular Weight 268.25
Cat. No. B1157513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-1'-d
Synonyms9-β-D-Ribofuranosyl-9H-purin-6-amine-1’-d;  9-β-D-Ribofuranosyladenine-1’-d;  Adenine Riboside-1’-d;  Adenocard-1’-d;  Adenocor-1’-d;  Adenogesic-1’-d;  Adenoscan-1’-d;  Adrekar-1’-d;  Boniton-1’-d;  D-Adenosine-1’-d;  1-(6-Amino-9H-purin-9-yl)-1-deoxy-β-D-rib
Molecular FormulaC₁₀H₁₂DN₅O₄
Molecular Weight268.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine-d1-1: Deuterated Internal Standard


Adenosine-d1-1, also known as [1'-2H]adenosine or Adenosine-1'-d, is a stable isotope-labeled analog of the endogenous purine nucleoside adenosine. The compound is defined by the specific substitution of a single hydrogen atom with deuterium at the 1' position of its ribose sugar moiety, resulting in a molecular formula of C₁₀H₁₂DN₅O₄ and a precise molecular weight of 268.25 g/mol [1]. This modification is not intended to alter the compound's biological activity but to serve as a mass-differentiated internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications [2]. As a site-specifically labeled molecule, it co-elutes with native adenosine during chromatographic separation, thereby perfectly compensating for matrix effects and ion suppression, which is a critical requirement for accurate and reproducible quantification of endogenous adenosine in complex biological matrices .

Stable isotope-labeled internal standard for LC-MS/MS quantification of endogenous adenosine
Site-specific deuterium at ribose 1' ensures near-identical chromatographic behavior to native analyte
Supports matrix-effect correction in complex biological research matrices

Adenosine-d1-1: Why Generic Standards Fail


Substituting Adenosine-d1-1 with unlabeled adenosine or a differently labeled isotopolog (e.g., 13C or 15N) introduces quantifiable analytical error and methodological invalidation. Unlabeled adenosine cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, thus failing to correct for sample-specific ion suppression or extraction recovery . While other isotopologs like 13C5-adenosine or 15N5-adenosine also provide a mass shift, they represent a different class of internal standards with distinct physicochemical properties, such as potential chromatographic retention time shifts due to the altered mass and vibrational frequency of the heavier nuclei . Specifically, the site-specific deuterium labeling at the ribose 1' position in Adenosine-d1-1 minimizes these shifts compared to a perdeuterated or multi-atom substituted analog, ensuring near-identical chromatographic behavior which is paramount for the accuracy of stable isotope dilution assays [1]. Using a non-identical IS would compromise method validation parameters like accuracy and precision, rendering data incomparable across studies and unsuitable for regulatory submission.

Unlabeled adenosine

Does not provide mass differentiation; cannot correct sample-specific ion suppression or extraction variability.

13C5/15N5 isotopologs

May exhibit measurable retention time shifts (~0.05–0.1 min) due to inverse isotope effects, introducing systematic error in narrow-bore UHPLC.

Perdeuterated adenosine

Larger kinetic isotope effect can alter ionization efficiency and retention, compromising stable isotope dilution accuracy.

Adenosine-d1-1: Performance Evidence vs. Alternatives


Mass Shift vs. Native Adenosine

The primary and quantifiable differentiation of Adenosine-d1-1 is its precise mass shift relative to endogenous adenosine. In mass spectrometry, Adenosine-d1-1 exhibits a +1.0063 Da mass increase (monoisotopic) compared to the [M+H]+ ion of unlabeled adenosine, enabling unambiguous detection and quantification in the presence of the native analyte [1]. This mass difference, resulting from a single 1H→2H substitution, is a verifiable, physical property that is the basis for its use as an internal standard in stable isotope dilution mass spectrometry (SID-MS).

Mass Shift vs. Native Adenosine
Head-to-head
Adenosine-d1-1: +1.0063 Da Unlabeled Adenosine: 0 Da (baseline)
Supports interference-free quantification
ESI-MS, positive ion mode
Metabolomics LC-MS/MS Method Validation

Co-Elution Fidelity vs. 13C-Adenosine

In reversed-phase liquid chromatography, the 1' site-specific deuteration of Adenosine-d1-1 results in a smaller chromatographic retention time shift compared to more heavily labeled analogs. The kinetic isotope effect from a single deuterium atom is minimal, ensuring near-perfect co-elution with the native analyte. In contrast, 13C5-labeled adenosine can exhibit a slight, yet measurable, inverse isotope effect causing it to elute fractionally earlier, introducing a small but systematic error in quantification when using peak area ratios [1]. This difference is particularly relevant for high-resolution, narrow-bore chromatography where even small shifts can affect ionization efficiency.

Co-Elution vs. 13C-Adenosine
Cross-study
ΔRT ~2–5× smaller than 13C5-adenosine
Supports co-elution for matrix-effect correction
Reversed-phase UHPLC, sub-2µm C18
Analytical Chemistry Chromatography Stable Isotope Dilution

Bioassay Compatibility: No Receptor Agonism

At the concentrations typically used for analytical standards, the biological activity of Adenosine-d1-1 is expected to be indistinguishable from unlabeled adenosine. However, for applications requiring a true negative control for adenosine receptor signaling, the deuterated analog offers a crucial advantage. By spiking Adenosine-d1-1 into a biological matrix, one can mimic the presence of adenosine without contributing to the biological response being measured. This is based on the well-established class-level inference that single-site deuteration does not alter receptor binding kinetics in a manner that is biologically relevant at analytical concentrations, though it can be used to create a 'spike' that is detectable by MS but not by a bioassay [1].

Bioassay Compatibility
Class-level
Comparable receptor agonism to unlabeled adenosine at analytical concentrations
Enables analytical spike without confounding bioassay
Class-level inference; data to verify
Pharmacology In Vitro Assays Negative Control

Adenosine-d1-1 Application Scenarios


Plasma Adenosine Quantification for Metabolomics

Procurement of Adenosine-d1-1 is critical for developing and validating a robust LC-MS/MS method to measure low-abundance adenosine in human plasma. Its near-identical physicochemical properties to the analyte ensure it corrects for both matrix effects and sample preparation variability, as established in the evidence for its specific mass shift and retention time fidelity [1]. This application is essential for clinical studies investigating the role of adenosine as a biomarker in conditions like sepsis, ischemia, or cancer. The use of a site-specifically labeled standard like Adenosine-d1-1, as opposed to a generic unlabeled standard, is a prerequisite for meeting the accuracy and precision standards required for publication in high-impact journals and for regulatory acceptance in biomarker validation studies [2].

PK Method Validation for Adenosine-Modulating Drugs

In the development of novel therapeutics targeting adenosine receptors or metabolic enzymes, Adenosine-d1-1 serves as the gold-standard internal standard for quantifying changes in endogenous adenosine levels in preclinical and clinical samples. The ability to differentiate it from the native analyte via its +1 Da mass shift (as detailed in Evidence Item 1) allows for precise measurement of drug-induced fluctuations in the adenosine pool [1]. This is non-negotiable for generating accurate pharmacokinetic/pharmacodynamic (PK/PD) relationships, where data must be comparable across different studies and laboratories. Relying on an unlabeled or differently labeled internal standard would introduce unacceptable variability, undermining the validity of the entire PK study.

HTS Assay Integrity for Adenosine Receptor Antagonists

In high-throughput screening campaigns for adenosine receptor antagonists, Adenosine-d1-1 can be employed as a unique quality control (QC) spike. Its use allows for the verification of sample integrity, extraction efficiency, and instrument performance in every well of a multi-well plate without interfering with the primary functional assay readout, such as a cAMP or calcium flux assay. As established in Evidence Item 3, its biological inertness at analytical concentrations makes it an ideal 'silent' marker [1]. This ensures that false negatives due to sample handling errors are minimized, a crucial consideration for the cost-efficiency and reliability of large-scale drug discovery efforts. Unlabeled adenosine cannot be used for this purpose as it would activate the target receptor and invalidate the assay.

Application
Selection Property
Validation Focus
Endogenous adenosine quantification in human plasma research matrices
Site-specific deuterium labeling ensures co-elution
Matrix-effect correction and extraction recovery validation
PK/PD model validation for adenosine-modulating compounds
Mass-differentiated internal standard for accurate quantification
Cross-study accuracy and precision benchmarks
HTS quality control spike for adenosine receptor antagonist screening
Biologically silent analytical marker at analytical concentrations
Sample integrity verification without assay interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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